4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (C=N).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The reaction is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DICHLOROPHENYL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and dichlorophenyl groups. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H14Cl3N3O2 |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(2,5-dichlorophenyl)butanediamide |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-12-3-1-2-11(8-12)10-21-23-17(25)7-6-16(24)22-15-9-13(19)4-5-14(15)20/h1-5,8-10H,6-7H2,(H,22,24)(H,23,25)/b21-10+ |
InChI Key |
OYNWPRDNPLDJBG-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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